molecular formula C13H17NO3S B14769034 (3,5-Dimethoxyphenyl)(thiomorpholino)methanone

(3,5-Dimethoxyphenyl)(thiomorpholino)methanone

Cat. No.: B14769034
M. Wt: 267.35 g/mol
InChI Key: OBMFONSRPRBUCH-UHFFFAOYSA-N
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Description

(3,5-Dimethoxyphenyl)(thiomorpholino)methanone is a chemical compound with the molecular formula C13H17NO3S and a molecular weight of 267.34 g/mol It is characterized by the presence of a 3,5-dimethoxyphenyl group and a thiomorpholino group attached to a methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Dimethoxyphenyl)(thiomorpholino)methanone typically involves the reaction of 3,5-dimethoxybenzoyl chloride with thiomorpholine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(3,5-Dimethoxyphenyl)(thiomorpholino)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, (3,5-Dimethoxyphenyl)(thiomorpholino)methanone is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new therapeutic agents .

Medicine

In medicine, this compound is investigated for its potential use in drug development. Its unique structure allows for the design of novel drugs with improved efficacy and reduced side effects .

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. It is employed in the production of polymers, dyes, and other advanced materials .

Mechanism of Action

The mechanism of action of (3,5-Dimethoxyphenyl)(thiomorpholino)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3,5-Dimethoxyphenyl)(thiomorpholino)methanone is unique due to the presence of both the 3,5-dimethoxyphenyl and thiomorpholino groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C13H17NO3S

Molecular Weight

267.35 g/mol

IUPAC Name

(3,5-dimethoxyphenyl)-thiomorpholin-4-ylmethanone

InChI

InChI=1S/C13H17NO3S/c1-16-11-7-10(8-12(9-11)17-2)13(15)14-3-5-18-6-4-14/h7-9H,3-6H2,1-2H3

InChI Key

OBMFONSRPRBUCH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)N2CCSCC2)OC

Origin of Product

United States

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